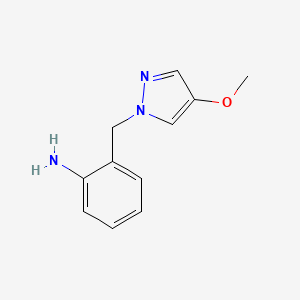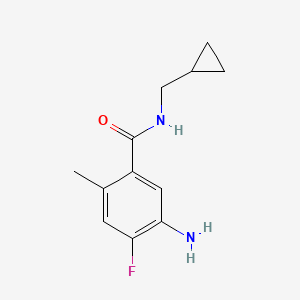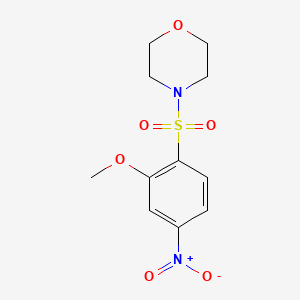
4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine
Overview
Description
“4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine” is a chemical compound with the molecular formula C11H14N2O6S . It has an average mass of 302.304 Da and a monoisotopic mass of 302.057251 Da .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using computational methods such as the B3LYP/6-311++G (d,p) method . This method can provide additional insights at the molecular level.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C11H14N2O6S), average mass (302.304 Da), and monoisotopic mass (302.057251 Da) .
Scientific Research Applications
1. Nitration Process Improvement and Safety
Subheading
Enhanced Safety and Efficiency in Nitration ProcessesA novel nitration process for the production of 4-(4-methoxy-3-nitrophenyl)morpholine was developed, significantly improving safety, yield, and waste reduction. The method ensures a controlled reaction environment to prevent under-/over-nitration, indicating the compound's role in facilitating safer and more efficient industrial chemical processes (Zhang et al., 2007).
2. Antimicrobial Activity
Subheading
Antimicrobial Potential in Pharmaceutical ResearchResearch indicates that derivatives of 4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine exhibit significant antimicrobial activity. This is particularly evident in sulfonamide and carbamate derivatives, showing promising results against bacterial strains and fungi (Janakiramudu et al., 2017).
3. Antibiotic Activity Modulation
Subheading
Enhancing Antibiotic Effectiveness Against Resistant StrainsThis compound demonstrated the ability to modulate antibiotic activity, particularly against multidrug-resistant strains of bacteria and fungi. Its synergistic action with other antibiotics indicates its potential in overcoming antibiotic resistance (Oliveira et al., 2015).
4. Chemical Synthesis
Subheading
Role in Chemical Synthesis and Organic TransformationsThe compound plays a significant role in various chemical synthesis processes. For instance, it is involved in the synthesis of substituted 2-morpholino-2-trifluoromethylchroman-4-ones, demonstrating its utility in creating complex organic molecules (Sosnovskikh & Usachev, 2001).
5. Swern Oxidation Enhancement
Subheading
Advancement in Swern Oxidation ProcessA new sulfoxide derivative of the compound was designed to significantly enhance the Swern oxidation of alcohols under mild conditions. This advancement indicates its role in improving the efficiency of organic oxidation reactions (Ye et al., 2016).
6. Hydrogen Sulfide Release
Subheading
Therapeutic Potential in Cardiovascular MedicineA study highlighted the use of a water-soluble hydrogen sulfide-releasing molecule derived from this compound, showing vasodilator and antihypertensive activity. This suggests its therapeutic potential in cardiovascular diseases (Li et al., 2008).
7. Anticancer Drug Synthesis
Subheading
Contribution to Anticancer Drug DevelopmentThe compound is an important intermediate in synthesizing biologically active compounds with potential anticancer properties. Its role in creating small molecule inhibitors signifies its importance in cancer research (Wang et al., 2016).
Future Directions
properties
IUPAC Name |
4-(2-methoxy-4-nitrophenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-18-10-8-9(13(14)15)2-3-11(10)20(16,17)12-4-6-19-7-5-12/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWWGRCEEUQOEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



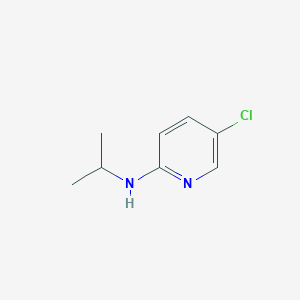

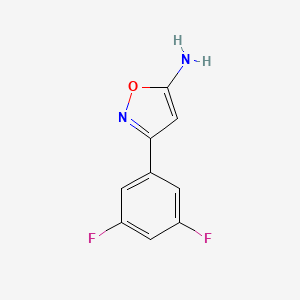
![2-[Methyl(propan-2-yl)amino]benzoic acid](/img/structure/B1416363.png)



![2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B1416368.png)
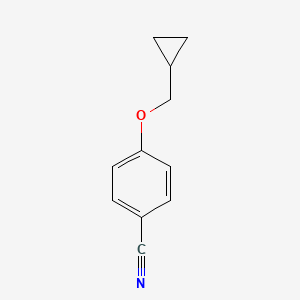
![3-[(4-Methoxyphenyl)methoxy]propan-1-amine](/img/structure/B1416372.png)
![4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1416374.png)
